molecular formula C9H11IN2O B2520150 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine CAS No. 2173999-86-3

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine

Cat. No.: B2520150
CAS No.: 2173999-86-3
M. Wt: 290.104
InChI Key: ALIDAQUCZRFRIE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine (CAS 2173999-86-3) is a high-value chemical intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C9H11IN2O with a molecular weight of 290.10 . The compound features a pyrimidine ring core, a privileged scaffold in drug discovery due to its presence in nucleic acids and many therapeutic agents . The specific substitution pattern on the pyrimidine ring, including the iodine at the 5-position and the methoxymethyl group at the 4-position, makes it a versatile building block for constructing more complex molecules via metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, particularly at the 2, 4, and 6 positions, influences its reactivity and interaction with biological targets . Pyrimidine-based compounds are extensively investigated for their diverse biological activities. Research highlights their significant potential as inhibitors of epidermal growth factor receptor (EGFR) for anticancer applications and as inhibitors of enzymes like α-glucosidase for managing diabetes mellitus . Furthermore, pyrimidine derivatives have demonstrated potent antibacterial properties, such as inhibition of bacterial dihydrofolate reductase (DHFR) against pathogens like Staphylococcus aureus . This combination of features makes this compound a critical reagent for researchers developing novel therapeutic agents in areas including oncology, anti-infectives, and metabolic disease. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IN2O/c1-13-5-8-7(10)4-11-9(12-8)6-2-3-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIDAQUCZRFRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1I)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Research Implications and Gaps

  • Medicinal Chemistry : The iodo and cyclopropyl groups make this compound a candidate for radiolabeling or as a kinase inhibitor precursor.
  • Synthetic Challenges: Limited data on iodinated pyrimidines necessitates further exploration of stability and purification methods.
  • Data Gaps : Experimental data on melting points, solubility, and biological activity are needed to validate predictions.

Biological Activity

2-Cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine (CAS No. 2173999-86-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the cyclopropyl and iodo groups, may contribute to its reactivity and biological effects, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

C9H10IN3O\text{C}_9\text{H}_{10}\text{I}\text{N}_3\text{O}

This compound features a pyrimidine ring substituted with a cyclopropyl group, an iodine atom at the 5-position, and a methoxymethyl group at the 4-position. The presence of iodine enhances the compound's electrophilic character, potentially increasing its interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays. Its potential applications include:

The biological activity of this compound may involve several mechanisms:

  • Target Interaction : The iodo group may facilitate interactions with nucleophilic sites on target enzymes or receptors, enhancing binding affinity.
  • Biochemical Pathways : By inhibiting key enzymes like DHODH, the compound could disrupt metabolic pathways essential for pathogen survival or proliferation.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
2-Cyclopropyl-5-bromo-4-(methoxymethyl)pyrimidineBromine instead of iodinePotentially different reactivity and biological effects
2-Methyl-5-iodo-4-(methoxymethyl)pyrimidineMethyl group on cyclopropyl positionAltered steric properties affecting binding affinity
2-Cyclobutyl-5-iodo-4-(methoxymethyl)pyrimidineCyclobutyl instead of cyclopropylMay exhibit different pharmacological profiles

This table illustrates how variations in substituents can impact the chemical behavior and biological activities of pyrimidine derivatives.

Case Studies

Research has highlighted several case studies involving pyrimidine derivatives similar to this compound:

  • Pyrrole-Based DHODH Inhibitors : A series of pyrrole-based compounds were optimized for DHODH inhibition, showing promising results in both potency and selectivity against Plasmodium species while minimizing effects on mammalian enzymes . This highlights the potential pathway for developing similar inhibitors based on pyrimidine structures.
  • Antimicrobial Studies : Various studies have reported antimicrobial activities associated with pyrimidine derivatives, reinforcing the hypothesis that modifications to the pyrimidine core can yield compounds with significant biological effects .

Q & A

Q. What are the optimal conditions for synthesizing 2-cyclopropyl-5-iodo-4-(methoxymethyl)pyrimidine to maximize yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. For pyrimidine derivatives, iodination and cyclopropane substitution steps often involve reagents like iodine monochloride in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Temperature (0–25°C) and reaction time (8–24 hours) are critical to avoid side reactions like over-iodination or decomposition. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves structural features, such as the cyclopropyl ring and methoxymethyl group. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemical confirmation if crystals are obtainable. High-Performance Liquid Chromatography (HPLC) with UV detection monitors purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound against enzyme targets?

Methodological Answer: Enzymatic assays (e.g., kinase or protease inhibition) are conducted in vitro using recombinant proteins. IC₅₀ values are determined via fluorescence-based or colorimetric readouts. For pyrimidine derivatives, competitive binding studies with ATP analogs or substrate mimics (e.g., pyrimidine nucleotides) clarify inhibition mechanisms. Molecular docking simulations (software like AutoDock Vina) predict binding interactions with active sites, validated by site-directed mutagenesis .

Q. What strategies address stability issues of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies involve incubating the compound in buffers (pH 3–10) at 25°C and 37°C, with degradation monitored via HPLC. Cyclopropyl rings are sensitive to acidic hydrolysis, so lyophilized storage at -20°C in amber vials is recommended. Deuterium exchange experiments (NMR) identify labile protons, while accelerated stability testing (40°C/75% RH) predicts shelf life .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer: Discrepancies in NMR assignments may arise from solvent effects or impurities. Repetition in deuterated solvents (CDCl₃ vs. DMSO-d₆) clarifies chemical shifts. Spiking experiments with authentic reference standards or derivatization (e.g., acetylation of the methoxymethyl group) confirm structural assignments. 2D NMR techniques (HSQC, HMBC) resolve overlapping signals .

Q. What experimental approaches elucidate the compound’s mechanism of action in cellular models?

Methodological Answer: Transcriptomic profiling (RNA-seq) and proteomic analysis (LC-MS/MS) identify pathways affected by the compound. CRISPR-Cas9 knockout models of suspected targets (e.g., pyrimidine metabolism enzymes) validate specificity. Time-resolved live-cell imaging tracks intracellular localization, while metabolomics (GC-MS) quantifies changes in nucleotide pools .

Q. How does regioselectivity impact substitution reactions at the pyrimidine core?

Methodological Answer: Regioselectivity is influenced by electronic (directing groups) and steric factors. Computational modeling (DFT calculations) predicts reactive sites, while kinetic studies under varying reagent concentrations (e.g., iodination vs. bromination) map preference. Substituent effects: electron-donating groups (methoxymethyl) direct electrophiles to C5, whereas steric bulk at C4 may hinder reactivity .

Q. What methods assess stereochemical effects in derivatives of this compound?

Methodological Answer: Chiral chromatography (e.g., Chiralpak columns) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis routes (e.g., chiral auxiliaries or catalysts) generate enantiopure derivatives for comparative bioactivity studies. NOE (nuclear Overhauser effect) experiments in NMR reveal spatial arrangements .

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